3-(1H-吲哚-3-基)-3-氧代丙酸乙酯

描述

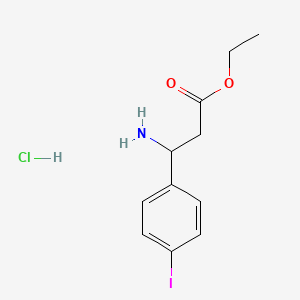

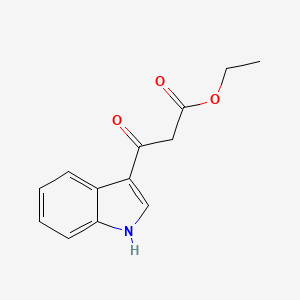

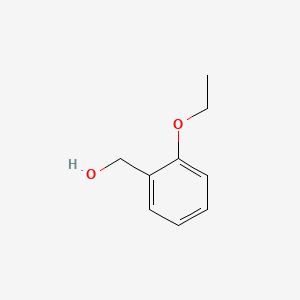

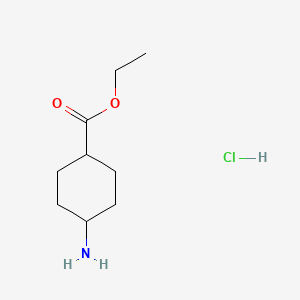

Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . This compound is also known as 1H-Indole-3-acetic acid, ethyl ester, and has a molecular formula of C12H13NO2 . It is also referred to by other names such as Ethyl β-indolylacetate, Ethyl indol-3-ylacetate, Ethyl indole-3-acetate, Ethyl 3-indoleacetate, Ethyl 3-indolylacetate, and Ethyl 1H-indol-3-ylacetate .

Synthesis Analysis

The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

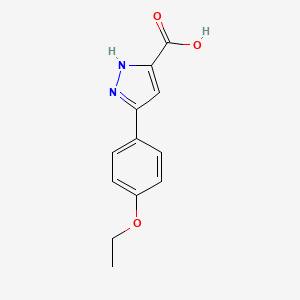

Indole derivatives are significant because of their wide spectrum of biological activities . They are known to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .科学研究应用

Synthesis of New Compounds

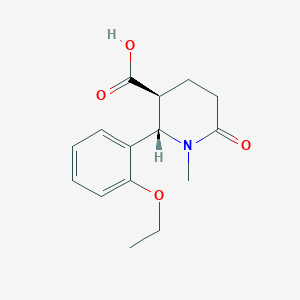

Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate can be used as a precursor in the synthesis of new compounds. For instance, it has been used in the reaction between tryptamine and naproxen to obtain a new naproxen derivative .

Drug Development

The compound can play a significant role in drug development. The synthesized naproxen derivative mentioned above was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . This derivative could potentially combine the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .

Anti-Inflammatory Applications

Given its potential role in the synthesis of naproxen derivatives, Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate could indirectly contribute to the development of anti-inflammatory drugs .

Antiviral Applications

The synthesized naproxen derivative has been suggested to combine broad-spectrum antiviral activity with its well-known anti-inflammatory action . This could potentially help reduce severe respiratory mortality associated with diseases like COVID-19 .

Neurological Applications

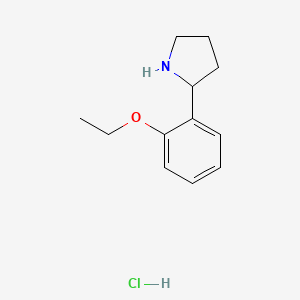

Tryptamine derivatives, which include Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate, play a fundamental role in the human body. They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Alkaloid Synthesis

Indole derivatives, including Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate, are prevalent moieties present in selected alkaloids . Therefore, this compound could potentially be used in the synthesis of various alkaloids.

安全和危害

While specific safety and hazard information for Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is not available in the search results, it is generally recommended to avoid breathing mist, gas or vapours of similar compounds. Contact with skin and eyes should be avoided and personal protective equipment should be used .

未来方向

The future directions for research on Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate and similar compounds could involve the development of new methods of synthesis . Given the diverse pharmacological properties of indole derivatives, there is potential for these compounds to be explored for newer therapeutic possibilities .

属性

IUPAC Name |

ethyl 3-(1H-indol-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)7-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQVISRKOOQTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride](/img/structure/B3021187.png)

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)